molecular formula C18H22N2O B5856533 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol

4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol

Cat. No. B5856533
M. Wt: 282.4 g/mol
InChI Key: QMIUROLZZGKCRP-UHFFFAOYSA-N
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Description

4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol, also known as MPMP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of phenethylamine derivatives and has been found to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol has also been found to modulate the activity of the glutamate system, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in the regulation of mood and behavior. 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol has also been found to modulate the activity of the glutamate system, which is involved in the regulation of synaptic plasticity and memory formation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol in lab experiments is its high purity and high yield synthesis method. This allows for consistent and reproducible results in experiments. However, one of the limitations of using 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol in lab experiments is its potential toxicity. 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol has been found to have neurotoxic effects at high doses, and caution should be taken when using it in experiments.

Future Directions

There are several future directions for the study of 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol. One direction is to further investigate its potential therapeutic applications in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Another direction is to investigate its neuroprotective effects and its potential use in the treatment of traumatic brain injury. Moreover, further research is needed to fully understand the mechanism of action of 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol and its effects on the glutamate system.

Synthesis Methods

The synthesis of 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol involves the reaction of 2-methylphenylpiperazine with 4-chloromethylphenol in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol in its pure form. This synthesis method has been optimized to yield high purity and high yield of 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol.

Scientific Research Applications

4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including antidepressant, anxiolytic, and antipsychotic effects. 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol has also been found to have potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Moreover, 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol has been found to have neuroprotective effects and may be useful in the treatment of traumatic brain injury.

properties

IUPAC Name

4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-15-4-2-3-5-18(15)20-12-10-19(11-13-20)14-16-6-8-17(21)9-7-16/h2-9,21H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIUROLZZGKCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5257148

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